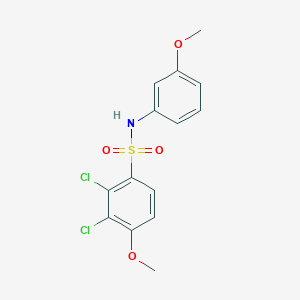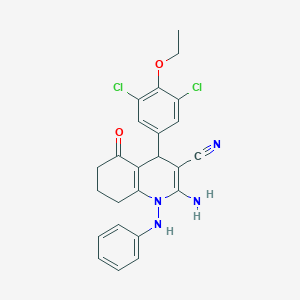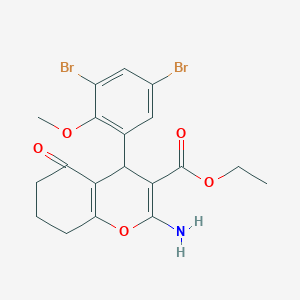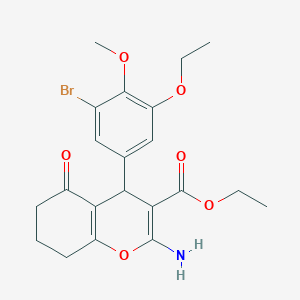
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, commonly known as DCMF, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an anticancer agent. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Wirkmechanismus
The exact mechanism of action of DCMF is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. Studies have shown that the compound inhibits the activity of several enzymes and proteins involved in cell signaling and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCMF has been shown to have minimal toxicity in normal cells, with no significant effects on cell viability or proliferation. However, studies have shown that the compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, DCMF has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key factor in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCMF in lab experiments is its high potency and selectivity against cancer cells, making it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation is the relatively complex synthesis process required to obtain the compound, which may limit its availability for some researchers.
Zukünftige Richtungen
Future research on DCMF could focus on identifying the specific molecular targets of the compound and developing more efficient synthesis methods to improve its availability. Additionally, studies could investigate the potential use of DCMF in combination with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Finally, further preclinical and clinical studies will be needed to evaluate the safety and efficacy of DCMF as a potential cancer treatment.
Synthesemethoden
DCMF can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-4-nitroanisole with 3-methoxyaniline, followed by sulfonation and reduction. The final product is a white crystalline powder with a melting point of approximately 240°C.
Wissenschaftliche Forschungsanwendungen
DCMF has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for further development as a cancer treatment.
Eigenschaften
Molekularformel |
C14H13Cl2NO4S |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-20-10-5-3-4-9(8-10)17-22(18,19)12-7-6-11(21-2)13(15)14(12)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
ROZJOSFKQYCCBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl |
Kanonische SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296703.png)
![4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B296704.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B296709.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide](/img/structure/B296710.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide](/img/structure/B296711.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B296712.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B296713.png)
![ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296714.png)


![ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
![Methyl 6-({2-[4-bromo-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296723.png)
![Methyl 6-{[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296724.png)